

Comprehensive MS Profiling of Fmoc-D-Lys-OAll.HCl: Fragmentation Dynamics & Comparative Analysis

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Compound of Interest

Compound Name: *Fmoc-D-Lys-OAll.HCl*

Cat. No.: *B12823724*

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Executive Summary & Technical Context[1][2][3][4][5]

Fmoc-D-Lys-OAll.HCl (N-

-Fmoc-D-lysine allyl ester hydrochloride) is a critical orthogonal building block in solid-phase peptide synthesis (SPPS). Unlike standard lysine derivatives (e.g., Fmoc-Lys(Boc)-OH), this compound features a free

-amine and an allyl-protected C-terminus. This unique architecture allows for "head-to-tail" cyclization or side-chain functionalization prior to resin cleavage.

For drug development professionals, validating the identity and purity of this intermediate is paramount. Standard UV detection (254 nm) confirms the Fmoc group but fails to detect ester hydrolysis or side-chain acylation. Mass Spectrometry (MS) provides the definitive structural fingerprint.

This guide details the electrospray ionization (ESI) fragmentation behavior of **Fmoc-D-Lys-OAll.HCl**, establishing a self-validating protocol for its differentiation from common impurities and analogs.

Experimental Protocol: MS Acquisition

To ensure reproducible fragmentation, the following "soft-ionization" protocol is recommended. This method minimizes in-source decay while allowing sufficient energy for diagnostic MS/MS fragmentation.

Methodology: Direct Infusion ESI-MS/MS

- Sample Preparation:
 - Stock Solution: Dissolve 1 mg **Fmoc-D-Lys-OAll.HCl** in 1 mL MeOH (HPLC grade).
 - Working Solution: Dilute 10 μL stock into 990 μL of 50:50 v/v Acetonitrile + 0.1% Formic Acid. Final concentration 10 μM.
 - Note: Avoid using DMSO if possible, as it suppresses ionization and complicates spectral interpretation.
- Instrument Parameters (Generic Q-TOF/Orbitrap):
 - Ionization Mode: Positive ESI (+).
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 20 V (Low voltage preserves the labile allyl ester).
 - Source Temperature: 120 °C.
 - Collision Energy (CE): Ramp 15–35 eV for MS/MS experiments.
- Data Acquisition:
 - Full Scan:

100–1000.

- Targeted MS/MS: Select precursor

409.20.

Fragmentation Mechanism & Diagnostic Ions[1][4][6][7][8]

The mass spectrum of **Fmoc-D-Lys-OAlI.HCl** is dominated by the stability of the fluorenyl group and the lability of the ester bond.

Precursor Identification

- Formula:

(Free cation).

- Monoisotopic Mass: 408.20 Da.

- Observed Precursor $[M+H]^+$

m/z 409.20.

- Note on Salt: The HCl counterion dissociates in the ESI source; chloride ions () may be seen in negative mode but are irrelevant for positive mode structural confirmation.

Primary Fragmentation Channels (MS/MS of 409.2)

Upon collision-induced dissociation (CID), the molecule follows three distinct pathways:

- Fmoc Cleavage (The "Signature" Pathway): The weakest bond is the carbamate linkage. Cleavage yields the stabilized dibenzofulvene carbocation.

- Diagnostic Ion:

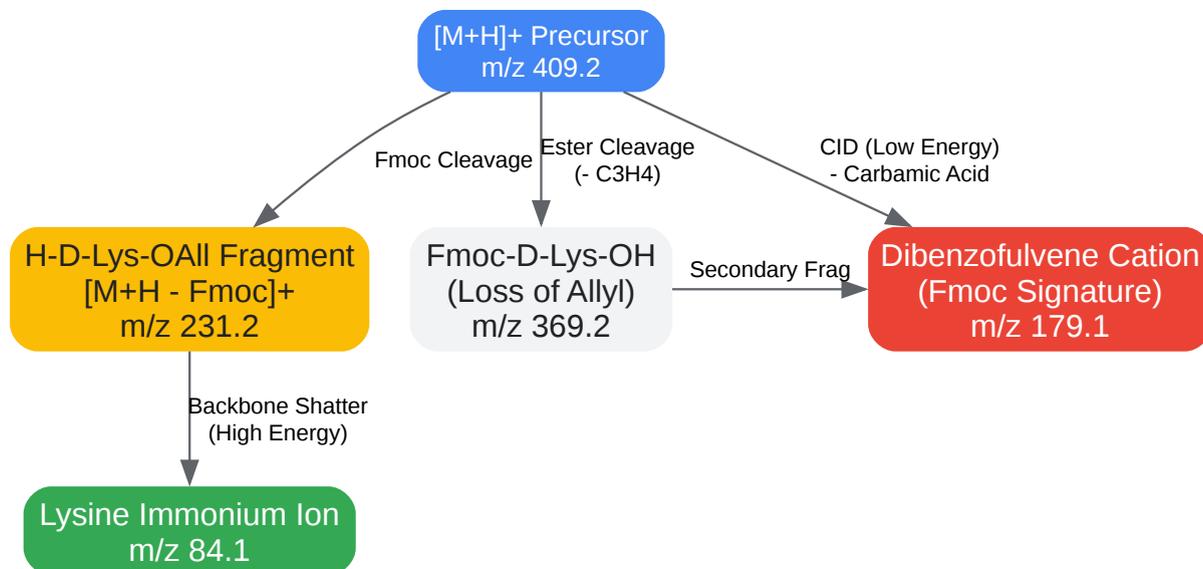
179.08 (Dibenzofulvene cation).

- Significance: Confirms the presence of the N-terminal Fmoc group.
- Ester Hydrolysis/Loss: The allyl ester is relatively stable but can be lost as allyl alcohol neutral loss or allyl radical depending on energy.
 - Fragment:
.
- Fragment:
.
- Lysine Immonium Formation: High-energy fragmentation shatters the peptide backbone, leaving the internal immonium ion characteristic of the Lysine side chain.
 - Diagnostic Ion:
84.08 (

).
 - Significance: Confirms the Lysine core structure.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion generation, providing a visual reference for spectral interpretation.



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Figure 1: ESI-MS/MS fragmentation tree for **Fmoc-D-Lys-OAll.HCl**. The

179 and

84 ions serve as the primary "fingerprint" markers.

Comparative Performance Analysis

To validate **Fmoc-D-Lys-OAll.HCl**, one must distinguish it from its common synthesis alternatives: the free acid (Fmoc-Lys-OH) and the side-chain protected variant (Fmoc-Lys(Boc)-OH).

Diagnostic Ion Table

Feature	Fmoc-D-Lys-OAll.HCl	Fmoc-Lys(Boc)-OH	Fmoc-Lys-OH
Precursor ()	409.2	469.3	369.2
Fmoc Signature	179 (Strong)	179 (Strong)	179 (Strong)
Side Chain Marker	84 (Lys Immonium)	369 (\$[M - Boc]^+ \$)	84 (Lys Immonium)
Unique Loss	-41 Da (Allyl)	-100 Da (Boc)	-18 Da ()
Stability (Acid)	High (Stable to TFA)	Low (Labile to TFA)	High

Performance Insights

- Vs. Fmoc-Lys(Boc)-OH: The primary risk in using Fmoc-D-Lys-OAll is confusion with Boc-protected variants.
 - Differentiation: In MS, the Boc group is highly labile. Even at low cone voltages, Fmoc-Lys(Boc)-OH often shows a significant peak at 369 (Loss of Boc). Fmoc-D-Lys-OAll does not show this loss; its ester bond is more robust in the gas phase than the Boc carbamate.
 - Implication: If you see a cluster at 469 369, you have the Boc derivative, not the Allyl ester.
- Vs. Fmoc-Lys-OH (Hydrolysis Product): Improper storage (moisture) causes hydrolysis of the allyl ester.
 - Differentiation: The presence of a peak at 369.2 co-eluting with the main peak indicates degradation.

- Quantification: The ratio of

intensities can serve as a semi-quantitative purity check.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81691, D-Lysine hydrochloride. Retrieved from [[Link](#)]
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- Breci, L. (2023).[1] Mass Spectrometry - Fragmentation Patterns by Functional Group. Chemistry LibreTexts. Retrieved from [[Link](#)]

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